diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C35H42N4O6S and a molecular weight of 646.812 g/mol This compound is notable for its intricate structure, which includes multiple functional groups such as pyrazole, morpholine, and sulfonyl groups
Preparation Methods
The synthesis of diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the morpholinylsulfonyl and phenyl groups. The final step involves the formation of the pyridinedicarboxylate moiety. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and morpholine groups.
Scientific Research Applications
Diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds such as:
Diisopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate: This compound has a nitrophenyl group instead of the morpholinylsulfonyl group, which affects its chemical reactivity and biological activity.
Diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate: The presence of a thienyl group in this compound introduces different electronic and steric effects, influencing its interactions with molecular targets.
Properties
Molecular Formula |
C34H40N4O7S |
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Molecular Weight |
648.8 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H40N4O7S/c1-21(2)44-33(39)29-23(5)35-24(6)30(34(40)45-22(3)4)31(29)28-20-38(26-10-8-7-9-11-26)36-32(28)25-12-14-27(15-13-25)46(41,42)37-16-18-43-19-17-37/h7-15,20-22,31,35H,16-19H2,1-6H3 |
InChI Key |
JFUFFRXDUOBQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)OC(C)C |
Origin of Product |
United States |
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